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Compound of Interest

Compound Name: Sulfo-Cy5 dUTP

Cat. No.: B15554761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorescent properties

and applications of Sulfo-Cy5 deoxyuridine triphosphate (dUTP), a versatile tool for nucleic

acid labeling. This document details the quantum yield and brightness of Sulfo-Cy5 dUTP,

offers structured experimental protocols for its use, and visualizes key workflows and relevant

biological pathways.

Core Properties of Sulfo-Cy5 dUTP and Related
Analogs
Sulfo-Cy5 dUTP is a modified deoxyuridine triphosphate that is readily incorporated into DNA

by various DNA polymerases. The appended Sulfo-Cy5 dye is a water-soluble, far-red

fluorescent dye known for its high photostability and brightness, making it an excellent choice

for a multitude of applications in molecular biology and cell imaging.[1][2] The sulfonate groups

enhance its water solubility, which is advantageous for labeling biomolecules in aqueous

environments.[1] Its fluorescence in the far-red spectrum is particularly beneficial due to the low

autofluorescence of biological specimens in this range.[2][3]

Quantitative Data Summary
The brightness of a fluorophore is a product of its molar extinction coefficient and its

fluorescence quantum yield. The following table summarizes the key quantitative data for

Sulfo-Cy5 dUTP and the closely related Sulfo-Cy5.5 dUTP.
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Property Sulfo-Cy5 dUTP Sulfo-Cy5.5 dUTP Reference

Excitation Maximum

(λex)
~646 nm ~673-675 nm [4][5]

Emission Maximum

(λem)
~662 nm ~691-694 nm [4][5]

Molar Extinction

Coefficient (ε)
~271,000 cm-1M-1 ~211,000 cm-1M-1 [4][6]

Fluorescence

Quantum Yield (Φ)
~0.28 ~0.21 [4][6]

Brightness (ε * Φ) ~75,880 ~44,310

Experimental Protocols
Sulfo-Cy5 dUTP can be enzymatically incorporated into DNA using several common molecular

biology techniques. Below are detailed methodologies for some of the key applications.

PCR-Based Probe Labeling
This protocol is designed for generating fluorescently labeled DNA probes for applications such

as fluorescence in situ hybridization (FISH) and microarrays.

Materials:

DNA template

Forward and reverse primers

Taq DNA polymerase or other suitable polymerase

10X PCR buffer

dNTP mix (dATP, dCTP, dGTP)

dTTP solution
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Sulfo-Cy5 dUTP solution

Nuclease-free water

PCR purification kit

Procedure:

Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components on

ice:

10X PCR Buffer: 5 µL

dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL

dTTP (10 mM): 0.5 µL

Sulfo-Cy5 dUTP (1 mM): 1 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

DNA Template (10-100 ng): 1 µL

Taq DNA Polymerase (5 U/µL): 0.5 µL

Nuclease-free water: to a final volume of 50 µL

Note: The ratio of dTTP to Sulfo-Cy5 dUTP can be optimized to achieve the desired

labeling density.

Perform PCR Amplification: Use a standard thermal cycling program, for example:

Initial Denaturation: 95°C for 3 minutes

30-35 Cycles:

Denaturation: 95°C for 30 seconds
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Annealing: 55-65°C for 30 seconds (primer-dependent)

Extension: 72°C for 1 minute per kb of amplicon length

Final Extension: 72°C for 5 minutes

Purify the Labeled Probe: Purify the PCR product using a PCR purification kit to remove

unincorporated nucleotides and primers.

Verify Labeling: The incorporation of Sulfo-Cy5 dUTP can be confirmed by running a small

aliquot of the purified product on an agarose gel and visualizing the fluorescence using a gel

imager with appropriate filters for Cy5.

3'-End Labeling using Terminal deoxynucleotidyl
Transferase (TdT)
This method is used to label the 3'-ends of DNA fragments, commonly employed in TUNEL

(Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays to detect DNA

fragmentation associated with apoptosis.

Materials:

DNA fragments with free 3'-OH ends

Recombinant Terminal deoxynucleotidyl Transferase (TdT)

5X TdT Reaction Buffer

Sulfo-Cy5 dUTP solution

Nuclease-free water

EDTA solution (to stop the reaction)

Procedure:

Set up the Labeling Reaction: In a microcentrifuge tube, combine the following:
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5X TdT Reaction Buffer: 10 µL

DNA fragments (10-20 pmol of 3' ends): x µL

Sulfo-Cy5 dUTP (1 mM): 1 µL

TdT (20 U/µL): 1 µL

Nuclease-free water: to a final volume of 50 µL

Incubate: Incubate the reaction at 37°C for 60 minutes.

Stop the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA.

Purify the Labeled DNA: Purify the labeled DNA using a spin column or ethanol precipitation

to remove unincorporated Sulfo-Cy5 dUTP.

Fluorescence In Situ Hybridization (FISH)
This protocol outlines the use of a Sulfo-Cy5 dUTP-labeled probe for detecting specific DNA

sequences in fixed cells or tissues.

Materials:

Sulfo-Cy5 labeled DNA probe

Microscope slides with fixed cells or tissue sections

Hybridization buffer (e.g., containing formamide and SSC)

Wash buffers (e.g., SSC solutions of varying concentrations)

DAPI counterstain

Antifade mounting medium

Coverslips

Procedure:
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Pre-treatment of Slides: Permeabilize the fixed cells or tissues (e.g., with pepsin or

proteinase K treatment) to allow probe entry.

Denaturation: Denature the cellular DNA by incubating the slides in a denaturing solution

(e.g., 70% formamide/2x SSC) at 70-75°C for 5-10 minutes. Simultaneously, denature the

labeled probe in hybridization buffer at 75-80°C for 5-10 minutes and then place it on ice.

Hybridization: Apply the denatured probe solution to the slide, cover with a coverslip, and

seal to prevent evaporation. Incubate in a humidified chamber at 37-42°C overnight.

Washing: Remove the coverslip and wash the slides in stringent wash buffers to remove the

unbound and non-specifically bound probe. Typically, a series of washes with decreasing

SSC concentration and increasing temperature is performed.

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with an

antifade mounting medium.

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with

appropriate filter sets for DAPI and Cy5.

Visualizations
Experimental Workflow: Enzymatic Incorporation of
Sulfo-Cy5 dUTP
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Caption: Workflow for enzymatic labeling of DNA with Sulfo-Cy5 dUTP.

Signaling Pathway: DNA Damage Response and Repair
Fluorescently labeled nucleotides can be used to study DNA synthesis during DNA repair

processes. The following diagram illustrates a simplified overview of a DNA damage response

pathway.
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Caption: Simplified DNA damage response and repair pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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